tert-Butyl 2-(1H-pyrrol-1-yl)ethylcarbamate tert-Butyl 2-(1H-pyrrol-1-yl)ethylcarbamate
Brand Name: Vulcanchem
CAS No.: 1105192-97-9
VCID: VC2786730
InChI: InChI=1S/C11H18N2O2/c1-11(2,3)15-10(14)12-6-9-13-7-4-5-8-13/h4-5,7-8H,6,9H2,1-3H3,(H,12,14)
SMILES: CC(C)(C)OC(=O)NCCN1C=CC=C1
Molecular Formula: C11H18N2O2
Molecular Weight: 210.27 g/mol

tert-Butyl 2-(1H-pyrrol-1-yl)ethylcarbamate

CAS No.: 1105192-97-9

Cat. No.: VC2786730

Molecular Formula: C11H18N2O2

Molecular Weight: 210.27 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl 2-(1H-pyrrol-1-yl)ethylcarbamate - 1105192-97-9

Specification

CAS No. 1105192-97-9
Molecular Formula C11H18N2O2
Molecular Weight 210.27 g/mol
IUPAC Name tert-butyl N-(2-pyrrol-1-ylethyl)carbamate
Standard InChI InChI=1S/C11H18N2O2/c1-11(2,3)15-10(14)12-6-9-13-7-4-5-8-13/h4-5,7-8H,6,9H2,1-3H3,(H,12,14)
Standard InChI Key KWGROYBBFCGZMV-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)NCCN1C=CC=C1
Canonical SMILES CC(C)(C)OC(=O)NCCN1C=CC=C1

Introduction

Chemical Properties and Structure

tert-Butyl 2-(1H-pyrrol-1-yl)ethylcarbamate (CAS No.: 1105192-97-9) is an organic compound with the molecular formula C11H18N2O2 and a molecular weight of 210.27 g/mol. Its structure features a pyrrole ring with nitrogen substitution at position 1, connected to an ethyl linker bearing a tert-butyloxycarbonyl (Boc) protected amine group.

The compound contains several key functional groups that contribute to its chemical properties:

Structural ComponentDescription
Pyrrole moietyFive-membered aromatic heterocycle with nitrogen at position 1
Ethyl linkerTwo-carbon chain connecting the pyrrole and carbamate group
Carbamate groupContains the C(=O)O functional group
tert-Butyl groupProvides protection for the amino functionality

The presence of the tert-butyl group and pyrrole moiety provides this compound with unique chemical properties that make it valuable for organic synthesis and pharmaceutical research.

Chemical Reactions

tert-Butyl 2-(1H-pyrrol-1-yl)ethylcarbamate can participate in various chemical transformations, leveraging both the reactivity of the pyrrole ring and the protective nature of the Boc group.

Deprotection Reactions

The Boc group can be selectively removed under acidic conditions (typically using trifluoroacetic acid or HCl in organic solvents) to reveal the free amine, which is useful for further functionalization in multi-step syntheses.

Pyrrole Functionalization

The pyrrole ring can undergo various electrophilic aromatic substitution reactions, primarily at positions 2 and 5. Common reactions include:

  • Formylation (Vilsmeier-Haack reaction)

  • Acylation

  • Halogenation

  • Nitration (under controlled conditions)

Coupling Reactions

The compound can serve as a building block in coupling reactions, particularly after deprotection of the Boc group, enabling its incorporation into larger molecular structures.

Applications in Scientific Research

tert-Butyl 2-(1H-pyrrol-1-yl)ethylcarbamate has several important applications in research settings:

Pharmaceutical Development

This compound serves as a valuable intermediate in the synthesis of pharmaceutical agents. The presence of both a protected amine and a pyrrole moiety makes it particularly useful for developing compounds with:

  • Central nervous system activity

  • Anti-inflammatory properties

  • Antimicrobial capabilities

Building Block in Organic Synthesis

As a bifunctional molecule, this compound can be incorporated into more complex structures through:

  • Sequential deprotection and coupling

  • Modification of the pyrrole ring

  • Construction of heterocyclic systems

Structure-Activity Relationship Studies

The compound provides a platform for medicinal chemistry structure-activity relationship (SAR) studies, allowing for systematic modification and evaluation of biological activities.

Analytical Techniques for Characterization

Several analytical techniques are employed to confirm the identity and purity of tert-Butyl 2-(1H-pyrrol-1-yl)ethylcarbamate:

Spectroscopic Methods

TechniqueKey Information Provided
1H NMRCharacteristic signals for the pyrrole protons (δ 6.0-7.0 ppm), ethylene protons (δ 3.3-4.2 ppm), and tert-butyl group (δ 1.4-1.5 ppm)
13C NMRSignals for carbonyl carbon (δ ~155 ppm), pyrrole carbons, and tert-butyl carbons
IR SpectroscopyCharacteristic bands for N-H stretching (~3300 cm-1), C=O stretching (~1700 cm-1), and pyrrole ring vibrations
Mass SpectrometryMolecular ion peak at m/z 210 with characteristic fragmentation patterns

Chromatographic Methods

High-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) are commonly used to assess the purity of tert-Butyl 2-(1H-pyrrol-1-yl)ethylcarbamate, typically using silica gel as the stationary phase and mixtures of ethyl acetate and hexanes as mobile phases.

Comparison with Related Compounds

tert-Butyl 2-(1H-pyrrol-1-yl)ethylcarbamate should be distinguished from structurally similar compounds:

CompoundKey Structural DifferenceCAS Number
tert-Butyl (2-(1H-pyrrol-2-yl)ethyl)carbamatePyrrole connected at position 2 instead of position 1179933-77-8
tert-Butyl 1H-pyrrol-1-ylcarbamateLacks the ethyl spacer between pyrrole and carbamate group937046-95-2
tert-Butyl (2-cyano-1H-pyrrol-1-yl)carbamateContains a cyano group at position 2 of pyrrole937046-96-3

These structural differences can significantly alter chemical reactivity, biological activities, and applications in organic synthesis.

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